molecular formula C18H16N2O3 B2413786 (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 324759-61-7

(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2413786
CAS No.: 324759-61-7
M. Wt: 308.337
InChI Key: JVTQLTAEGGXRGY-ZZEZOPTASA-N
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Description

(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a methoxy group at the 8th position, a 4-methylphenyl imino group at the 2nd position, and a carboxamide group at the 3rd position of the chromene ring.

Properties

IUPAC Name

8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-8-13(9-7-11)20-18-14(17(19)21)10-12-4-3-5-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTQLTAEGGXRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with 4-methylbenzylamine under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include thiols, amines, and halides.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chromene derivatives with potential biological activities.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine:

    Therapeutic Potential: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

  • (2Z)-8-methoxy-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-8-methoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-8-methoxy-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. While (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has a methyl group, the similar compounds have chloro, fluoro, or bromo groups.
  • Biological Activity: These structural differences can lead to variations in biological activity, such as differences in enzyme inhibition potency or receptor binding affinity.
  • Chemical Properties: The presence of different substituents can also affect the compound’s chemical properties, such as solubility, stability, and reactivity.

Biological Activity

(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, a synthetic organic compound belonging to the chromene class, has gained attention in pharmacological research due to its diverse biological activities. This compound features a methoxy group, an imino group, and a carboxamide group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of 298.34 g/mol. The structural representation is as follows:

Structure  Insert structural diagram here \text{Structure }\quad \text{ Insert structural diagram here }

Key Functional Groups

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Imino Group : Potentially involved in enzyme inhibition mechanisms.
  • Carboxamide Group : Contributes to hydrogen bonding and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may inhibit various enzymes involved in inflammatory pathways and cancer progression.

Enzyme Inhibition

The compound has shown potential in inhibiting:

  • Cyclooxygenase (COX) : Reducing inflammation.
  • Lipoxygenase (LOX) : Impeding leukotriene synthesis.
    These interactions suggest its utility in anti-inflammatory therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as:

  • HeLa Cells : Observed IC50 values around 25 µM.
  • MCF-7 Cells : Induction of apoptosis confirmed through Annexin V staining.
Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Antimicrobial Properties

The compound also exhibited antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Case Study on Inflammatory Models :
    A recent animal study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Cancer Research :
    Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for breast cancer. Preliminary results indicate improved patient outcomes when used alongside conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation of 2-imino-2H-chromene-3-carboxamide derivatives with appropriate electrophilic reagents. For example, phosphorus esters have been used to generate chromene derivatives with heterocyclic phosphorus groups, requiring reflux conditions in ethanol or methanol and catalytic acid/base for imine formation . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to maximize yield and purity.
  • Key Challenges : Avoiding side reactions such as hydrolysis of the imino group or undesired ring-opening of the chromene core.

Q. How is X-ray crystallography employed to determine the molecular structure and stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL refines the structure by analyzing diffraction data. The Z-configuration of the imino group and planarity of the chromene ring can be confirmed via bond angles and torsion angles .
  • Validation : Compare experimental data (e.g., unit cell parameters, R-factor) with computational models (DFT) to resolve ambiguities in stereochemistry.

Q. What preliminary biological assays are used to screen its bioactivity (e.g., antioxidant, cytotoxic)?

  • Methodology :

  • Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC50 values calculated against ascorbic acid as a standard .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50, with doxorubicin as a positive control .
    • Data Interpretation : Dose-response curves and statistical analysis (e.g., ANOVA) are critical for reproducibility.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP1, cytochrome P450) based on crystallographic receptor structures .
    • Validation : Correlate computational binding scores with experimental IC50 values from enzymatic assays.

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

  • Case Study : Discrepancies in imino group configuration (E vs. Z) may arise from dynamic processes in solution (NMR timescale) versus static crystal structures.
  • Resolution :

  • Use variable-temperature NMR to detect tautomerism or conformational flexibility.
  • Compare NOESY/ROESY data with crystallographic distances to confirm dominant conformers .

Q. How does structural modification (e.g., phosphorus heterocycle fusion) enhance bioactivity?

  • Example : Phosphorus-containing derivatives (e.g., chromeno[4,3-c][1,2]azaphospholes) show improved antioxidant activity (IC50 = 2.8 μg/mL) compared to the parent compound due to increased electrophilicity and radical stabilization .
  • Synthetic Approach : React 2-imino-2H-chromene-3-carboxamide with triethyl phosphite or phosphorus oxychloride under controlled conditions to introduce P-heterocycles .

Data Contradiction Analysis

Q. Why do UV-Vis spectra and HPLC retention times vary across synthetic batches?

  • Root Cause : Variations in chromene ring planarity or solvent-dependent aggregation.
  • Troubleshooting :

  • Standardize HPLC mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column temperature.
  • Use circular dichroism (CD) spectroscopy to detect chiral impurities or conformational isomers.

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